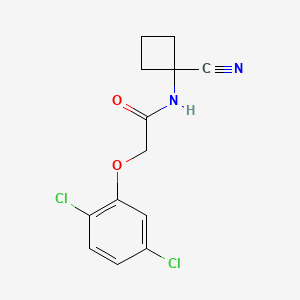

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c14-9-2-3-10(15)11(6-9)19-7-12(18)17-13(8-16)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPCLCTWEMPYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” typically involves multiple steps, including the formation of the cyanocyclobutyl group and the dichlorophenoxy group, followed by their coupling with an acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, ensuring cost-effectiveness, safety, and environmental compliance. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of reduced analogs.

Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions would be tailored to the desired transformation, considering factors such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

“N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” could have various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigating its potential as a therapeutic agent or drug precursor.

Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of certain biological processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

2.1.1 Dichlorophenoxy Acetamides

- 2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA): This compound shares the dichlorophenoxy backbone but substitutes the cyanocyclobutyl group with a mercapto-ethyl chain.

- N-(p-chlorobenzyl)-2-(2,5-dichlorophenoxy)acetamide (CAS 24727-38-6): Replaces the cyanocyclobutyl group with a p-chlorobenzyl moiety. The benzyl group increases lipophilicity (logP ~3.5 estimated) compared to the polar cyanocyclobutyl group, which may alter membrane permeability .

2.1.2 Auxin Mimics Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) exhibit herbicidal activity via auxin receptor binding. The target compound’s 2,5-dichloro substitution differs from 2,4-D’s 2,4-dichloro pattern, which could shift receptor affinity or photostability .

Substituted Acetamide Derivatives

2.2.1 Cyclohexyl Sulfonamide Derivatives Compounds such as N-(2-fluoro-5-trifluoromethylphenyl)acetamide (II-10) exhibit melting points up to 165°C, attributed to trifluoromethyl groups enhancing crystallinity. The cyanocyclobutyl group in the target compound may reduce melting points due to steric hindrance, though specific data are unavailable .

2.2.2 Benzothiazole Acetamides Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () replace the cyanocyclobutyl group with benzothiazole rings. Benzothiazoles are known for antimicrobial activity, suggesting the target compound’s bioactivity profile may differ significantly .

Physicochemical Properties

Biological Activity

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide is a compound of increasing interest in pharmacological and biochemical research. Its unique structure, which combines a cyanocyclobutyl moiety with a dichlorophenoxy group, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 285.15 g/mol

The presence of the cyanocyclobutyl group may influence its reactivity and interaction with biological targets, while the dichlorophenoxy segment is known for its herbicidal properties, raising the possibility of additional biological applications.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate various biological pathways, potentially acting as an inhibitor or activator depending on the context of its application.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The dichlorophenoxy group is particularly noted for its effectiveness against a range of pathogens. In vitro studies could be designed to evaluate the antimicrobial efficacy of this compound against various bacterial and fungal strains.

Anticancer Potential

The potential anticancer properties of this compound are also noteworthy. Compounds with acetamide structures have been studied for their ability to induce apoptosis in cancer cells. Future studies could explore its effects on cancer cell lines, assessing parameters such as cell viability, apoptosis induction, and cell cycle arrest.

Case Study 1: Antimicrobial Activity

A study focusing on acetamide derivatives found that modifications in the phenoxy group significantly affected antimicrobial efficacy. This compound could be tested similarly to determine its Minimum Inhibitory Concentration (MIC) against selected pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Control | 50 | E. coli |

| Test Compound | TBD | TBD |

Case Study 2: Anticancer Activity

In a related study involving acetamide derivatives, compounds showed varying degrees of cytotoxicity against cancer cell lines. A similar approach could be taken to evaluate this compound's effects on human cancer cell lines such as HeLa or MCF-7.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | TBD | TBD |

| MCF-7 | TBD | TBD |

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other acetamide derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(1-cyanocyclobutyl)-2-(4-chlorophenoxy)acetamide | Moderate | Low |

| N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide | High | Moderate |

This comparison highlights the unique properties of this compound and suggests areas for further investigation.

Q & A

Q. What are the recommended synthetic routes for N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide, and how can reaction conditions be optimized?

The synthesis of acetamide derivatives typically involves condensation reactions. For analogs like N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, a common approach is reacting chloroacetic acid derivatives with substituted anilines and phenols under controlled conditions (e.g., reflux in dichloromethane with a catalyst like DCC) . For This compound , a stepwise protocol is recommended:

Cyclobutane nitrile preparation : Synthesize 1-cyanocyclobutane via [2+2] cycloaddition or alkylation of cyclobutane precursors.

Acetamide coupling : React 2-(2,5-dichlorophenoxy)acetyl chloride with 1-cyanocyclobutylamine in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature gradients, and stoichiometric ratios. Purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyanocyclobutyl group (e.g., δ ~1.8–2.5 ppm for cyclobutane protons) and acetamide linkage (δ ~7.5–8.5 ppm for NH).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peak at calculated m/z).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm nitrile (C≡N stretch ~2200–2260 cm) and amide (C=O stretch ~1650–1700 cm) groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what parameters should be prioritized?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are key. Prioritize:

- Binding affinity : Simulate interactions with targets like auxin receptors (analogous to 2,4-D in ) or enzymes (e.g., cytochrome P450).

- Electrostatic potential (MESP) : Identify nucleophilic/electrophilic regions influencing reactivity.

- HOMO-LUMO gaps : Correlate with stability and redox behavior (e.g., gaps <4 eV suggest higher reactivity).

Validate predictions with in vitro assays (e.g., enzyme inhibition, microbial growth assays) .

Q. What strategies resolve contradictions in bioactivity data across studies for structurally similar acetamides?

Contradictions often arise from assay variability or structural nuances. Mitigate by:

Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative/positive controls.

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., dichlorophenoxy vs. trichlorophenoxy groups in ).

Meta-analysis : Pool data from analogs (e.g., N-(2,5-dichlorophenyl) derivatives in ) to identify trends.

Dose-response curves : Ensure EC/IC values are statistically robust across replicates .

Q. How can the environmental stability and degradation pathways of this compound be evaluated?

- Photodegradation studies : Expose to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–10) and monitor via LC-MS for byproducts (e.g., dechlorinated species).

- Hydrolysis kinetics : Assess at elevated temperatures (40–60°C) to estimate half-lives.

- Microbial degradation : Use soil slurry tests with activated sludge; quantify residual compound via GC-MS.

Reference EPA DSSTox data for analogous compounds to model environmental persistence .

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Salt formation : React with HCl or sodium salts to improve crystallinity.

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) without disrupting bioactivity.

Validate via: - Thermogravimetric analysis (TGA) : Assess thermal stability for formulation.

- Differential scanning calorimetry (DSC) : Identify polymorphs affecting dissolution rates .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound?

- Target identification : Use affinity chromatography or pull-down assays with tagged proteins.

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Kinetic assays : Measure enzyme inhibition constants () under varied pH and temperature conditions.

For example, analogs in showed activity against cancer cells via quinoxaline ring interactions, suggesting similar pathways for this compound .

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and impurity profiles.

- Batch vs. flow chemistry : Evaluate scalability; flow systems often improve heat/mass transfer for exothermic steps.

Document deviations rigorously to refine SOPs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.